molecular formula C11H13BrN4OS B10938710 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B10938710
M. Wt: 329.22 g/mol
InChI Key: RDINGAJTWNGDQK-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C11H13BrN4OS. It has an average mass of 329.216 Da and a monoisotopic mass of 327.999329 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reaction: The brominated pyrazole and the thiazole ring are coupled together using a suitable coupling agent such as a palladium catalyst under inert conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide
  • 3-(4-Fluoro-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide
  • 3-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N~1~-(4-methyl-1,3-thiazol-2-yl)propanamide lies in its specific substitution pattern and the presence of both pyrazole and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H13BrN4OS

Molecular Weight

329.22 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H13BrN4OS/c1-7(4-16-5-9(12)3-13-16)10(17)15-11-14-8(2)6-18-11/h3,5-7H,4H2,1-2H3,(H,14,15,17)

InChI Key

RDINGAJTWNGDQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)CN2C=C(C=N2)Br

Origin of Product

United States

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